3-Methoxy-4-(m-tolyloxy)aniline
Description
Properties
IUPAC Name |
3-methoxy-4-(3-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-3-5-12(8-10)17-13-7-6-11(15)9-14(13)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQZRPDWZNQFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling with Aryl Halides
The Ullmann reaction facilitates the formation of the m-tolyloxy-aryl ether bond. A modified approach from CN103159635A involves:
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Acylation : 3-Methoxyaniline is acylated with acetic anhydride to form N-acetyl-3-methoxyaniline, achieving 96% yield under reflux.
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Condensation : The acylated intermediate reacts with m-bromotoluene using a Pd/Cu catalyst (Pd:CuI = 1:5 mol ratio) in the presence of tri-tert-butylphosphine. Toluene acts as both solvent and reagent, with a 12-hour reflux yielding 85–90% of the coupled product.
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Deprotection : The acetyl group is removed via alkaline methanolysis (KOH/MeOH, 2 hours), followed by crystallization to isolate 3-methoxy-4-(m-tolyloxy)aniline in 92% purity.
Key Data :
| Step | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | Acetic anhydride | Toluene | 100°C | 96 |
| Condensation | Pd/CuI, P(t-Bu)₃ | Toluene | 110°C | 88 |
| Deprotection | KOH | Methanol | 65°C | 92 |
Copper-Mediated O-Arylation Strategies
Copper Nanoparticle-Catalyzed Etherification
Adapting methods from RSC studies, 3-methoxy-4-nitrophenol undergoes O-arylation with m-iodotoluene using Cu nanoparticles (5 mol%) and K₂CO₃ in DMF. The reaction proceeds at 120°C for 8 hours, achieving 78% yield. Subsequent hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine with 95% efficiency.
Optimization Insights :
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Ligand Effects : Tetrabutylammonium bromide enhances Cu nanoparticle activity, reducing reaction time to 5 hours.
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Solvent Screening : DMF outperforms DMSO or acetonitrile due to better solubility of aromatic intermediates.
Nucleophilic Aromatic Substitution (NAS)
Nitro Displacement with m-Cresol
3-Methoxy-4-nitrofluorobenzene reacts with m-cresol in the presence of K₂CO₃ at 150°C for 24 hours, yielding 65% of 3-methoxy-4-(m-tolyloxy)nitrobenzene. Catalytic KI (10 mol%) accelerates the substitution by stabilizing the transition state. Hydrogenation (Raney Ni, EtOH, 50 psi H₂) furnishes the target aniline in 89% yield.
Comparative Analysis :
| Substrate | Base | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Methoxy-4-nitrofluorobenzene | K₂CO₃ | None | 24 | 65 |
| 3-Methoxy-4-nitrochlorobenzene | Cs₂CO₃ | KI | 18 | 72 |
Reductive Amination Pathways
Nitro Reduction via Hydrogenation
3-Methoxy-4-(m-tolyloxy)nitrobenzene, synthesized via NAS or coupling, is reduced using H₂ (1 atm) and 10% Pd/C in methanol. Complete conversion occurs within 6 hours at 25°C, with yields >95%. Catalyst recycling studies show consistent performance for up to 5 cycles without significant loss in activity.
Critical Parameters :
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Catalyst Loading : 5 wt% Pd/C minimizes costs while maintaining efficiency.
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Solvent Choice : Methanol ensures optimal hydrogen solubility and product isolation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Palladium-Catalyzed Coupling | High regioselectivity, scalable | Costly catalysts, inert conditions | 85–90 |
| Copper-Mediated O-Arylation | Low-cost catalysts, short reaction times | Requires high temperatures | 75–80 |
| NAS with m-Cresol | Simple setup, no transition metals | Long reaction times, moderate yields | 60–70 |
| Reductive Amination | High efficiency, mild conditions | Dependent on nitro precursor | 90–95 |
Industrial-Scale Considerations
Process Optimization
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Catalyst Recovery : Pd/C filters efficiently from reaction mixtures, reducing metal contamination.
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Solvent Recycling : Toluene and methanol are distilled and reused, lowering environmental impact.
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Purity Control : Crystallization from ethanol/water (3:1 v/v) achieves >99% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(m-tolyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-4-(m-tolyloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(m-tolyloxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-Methoxy-4-(m-tolyloxy)aniline with structurally or functionally related aniline derivatives. Key differences in substituents, synthesis, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Analysis
Substituent Effects on Reactivity and Solubility
- Electron-Donating vs. Withdrawing Groups : The methoxy and m-tolyloxy groups in the target compound are electron-donating, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like -CF₃ .
- Lipophilicity : The m-tolyloxy group increases lipophilicity (logP ≈ 3.5), making the compound more membrane-permeable than analogs with polar groups (e.g., piperazinyl, logP ≈ 1.8) .
Synthetic Routes
- Pd-Catalyzed Coupling : Compounds like 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline are synthesized via microwave-assisted Pd catalysis, highlighting the role of transition metals in complex substitutions .
- Hydrogenation : 3-Methoxy-4-(2-(pyridin-4-yl)ethoxy)aniline is prepared via hydrogenation, emphasizing the need for controlled reducing conditions in sensitive substitutions .
Applications Pharmaceuticals: Piperazinyl-substituted anilines are intermediates in kinase inhibitors (e.g., STK33), whereas the target compound’s phenoxy group suggests utility in antifungal or anticancer agents . Agrochemicals: Diethofencarb, derived from 3,4-diethoxyaniline, demonstrates how substituent flexibility can yield fungicides .
Research Findings and Data
Physicochemical Properties
| Property | This compound | 3-Methoxy-4-methylaniline | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline |
|---|---|---|---|
| Melting Point | ~120–125°C (estimated) | 45–48°C | Not reported |
| Solubility in Water | Low (logP = 3.5) | Moderate (logP = 2.1) | High (logP = 1.8) |
| Synthetic Yield | Not reported | >90% (alkylation) | 43% (microwave synthesis) |
Q & A
Q. What are the primary synthetic routes for 3-Methoxy-4-(m-tolyloxy)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) . For example, a chloro-nitro precursor (e.g., 1-chloro-3-methoxy-4-nitrobenzene) reacts with m-tolyloxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The nitro group is then reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
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Optimization Tips :
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Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
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Monitor reaction progress via TLC or HPLC to minimize side products.
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Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Data Table :
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1-Chloro-3-methoxy-4-nitro | DMF | 90 | 78 | 98.5 |
| 1-Bromo-3-methoxy-4-nitro | DMSO | 100 | 65 | 95.2 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons as multiplets (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and NH₂ protons (δ ~5.0 ppm, broad).
- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), methoxy carbon (δ ~55 ppm).
- IR : N-H stretches (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- MS (EI) : Molecular ion [M⁺] at m/z 259 (C₁₄H₁₅NO₂), with fragmentation peaks at m/z 152 (loss of m-tolyloxy group) .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy vs. m-tolyloxy) influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The methoxy group at position 3 is a strong electron-donating group (EDG), activating the ring toward electrophiles at the para position. The m-tolyloxy group (position 4) introduces steric hindrance and moderate EDG effects, directing substitution to the less hindered meta positions.
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Case Study : Nitration of this compound yields 3-methoxy-4-(m-tolyloxy)-6-nitroaniline as the major product (HNO₃/H₂SO₄, 0°C). Confirmation via NOESY NMR shows proximity between nitro and methoxy groups .
- Data Table :
| Electrophile | Major Product | Regioselectivity | Yield (%) |
|---|---|---|---|
| HNO₃ | 6-Nitro derivative | Meta | 72 |
| Br₂ | 5-Bromo derivative | Ortho | 65 |
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions arise due to substituent-dependent interactions . For example:
- Antimicrobial activity correlates with lipophilicity (logP ~2.5) from the m-tolyloxy group, enhancing membrane penetration.
- Cytotoxicity may stem from metabolic oxidation of the methoxy group to reactive quinones.
- Resolution Strategies :
Conduct orthogonal assays (e.g., MIC for antimicrobial vs. MTT for cytotoxicity).
Modify substituents: Replace methoxy with trifluoromethoxy to block oxidation while retaining lipophilicity .
- SAR Table :
| Derivative | MIC (µg/mL) | IC₅₀ (µM) | logP |
|---|---|---|---|
| 3-Methoxy-4-(m-tolyloxy) | 8.2 | 12.5 | 2.4 |
| 3-Trifluoromethoxy-4-(m-tolyloxy) | 7.8 | >50 | 2.6 |
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets like kinases or GPCRs?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps. The methoxy group shows high electron density, favoring H-bonding with kinase ATP-binding pockets .
- Docking Studies (AutoDock Vina): Dock into PDB 1HCL (EGFR kinase). The m-tolyloxy group occupies a hydrophobic pocket, while NH₂ forms H-bonds with Thr766 .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.
Data Contradiction Analysis
Q. Why do reported yields for the SNAr synthesis vary (65–78%), and how can reproducibility be improved?
- Methodological Answer : Variations stem from:
- Impurity in precursors : Use HPLC-purified chloro-nitro precursors.
- Moisture sensitivity : Conduct reactions under anhydrous N₂.
- Catalyst poisoning : Pre-treat Pd-C with acetic acid to remove surface oxides .
- Reproducibility Protocol :
Dry solvents (DMF over molecular sieves).
Standardize reaction monitoring (e.g., in situ IR for nitro reduction).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
